![molecular formula C24H15ClN4O2 B2846101 2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 612041-34-6](/img/structure/B2846101.png)

2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

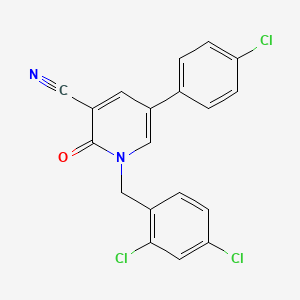

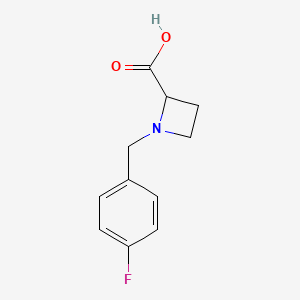

The compound “2-[2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-Indolo[2,3-b]quinoxaline . This class of compounds is known for their pharmacological activities such as antiviral, cytotoxic, and multidrug resistant modulating activities . They are also known to be DNA intercalating agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in several studies . For instance, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized starting from isatin . Another study reported the synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline by condensation of isatin with 1,2-diaminocyclohexane .Molecular Structure Analysis

The molecular formula of the compound is C16H10ClN3O2 . The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.72 g/mol . It has a XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s rotatable bond count is 2 .Aplicaciones Científicas De Investigación

- Cytotoxicity : A series of derivatives based on this compound were synthesized and screened against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines. Several compounds exhibited moderate cytotoxicity against reproductive organ cell lines, while others showed lower cytotoxicity against different cancer cell lines .

DNA Duplex Stabilization

Indolo[2,3-b]quinoxalines have been reported to stabilize DNA duplexes. This property could be relevant for drug development targeting DNA-based diseases or gene regulation .

Antiviral Activity

Some indole-fused quinoxaline compounds possess antiviral properties. Investigating this compound’s potential as an antiviral agent could be valuable .

Biologically Active N-Substituted Derivatives

Recent research proposes an effective route for obtaining biologically active N-substituted 6H-indolo[2,3-b]quinoxalines. These derivatives exhibit promising yields and could be explored further for various applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . It is an analogue of a natural cytotoxic agent ellipticine, which is known for its ability to bind non-covalently to DNA .

Mode of Action

The compound interacts with DNA through non-covalent binding . This interaction can lead to DNA duplex stabilization .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways, leading to cytotoxic effects . It has been reported to show antiviral activity against various viruses, including herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Pharmacokinetics

The compound’s cytotoxic effect against various human cancer cell lines suggests that it may have good bioavailability .

Result of Action

The compound’s action results in cytotoxic effects against various human cancer cell lines . Some derivatives of the compound have shown moderate cytotoxicity against human reproductive organ cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction . To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN4O2/c25-14-9-10-20-17(13-14)21-22(27-19-8-4-3-7-18(19)26-21)28(20)11-12-29-23(30)15-5-1-2-6-16(15)24(29)31/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMXFYSBSGSTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=C(C=C(C=C4)Cl)C5=NC6=CC=CC=C6N=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(9-Chloroindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)

![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)

![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)